Einecs 308-183-1
Description
Contextualization within Organic Chemistry and Ester Derivatives
(Z/E)-2-(3,3-Dimethylcyclohexylidene)ethyl Acetate (B1210297) is fundamentally an ester, an organic compound derived from the reaction of a carboxylic acid and an alcohol. Specifically, it is the ethyl ester of 2-(3,3-dimethylcyclohexylidene)acetic acid. The structure is notable for its exocyclic double bond, a feature that connects the ethyl acetate group to a 3,3-dimethylcyclohexane ring. This arrangement places the compound within the class of α,β-unsaturated esters, where the carbon-carbon double bond is conjugated with the carbonyl group of the ester. This structural motif is of significant interest in organic synthesis due to the varied reactivity it imparts.
The cyclohexyl moiety, with its gem-dimethyl substitution at the 3-position, provides a sterically defined and lipophilic character to the molecule. Such features are often explored in the synthesis of fragrance compounds and other specialty chemicals where molecular shape and polarity are critical. foreverest.org
Historical Trajectories of Research on Cyclohexylidene Derivatives
The synthesis of cyclohexylidene derivatives is intrinsically linked to the development of olefination reactions, which are cornerstone methods for the formation of carbon-carbon double bonds. The advent of the Wittig reaction in the 1950s, developed by Georg Wittig, was a transformative event in synthetic organic chemistry. thermofisher.comumass.eduwikipedia.orgiitk.ac.in This reaction, involving the treatment of an aldehyde or ketone with a phosphorus ylide, provided a reliable method for converting carbonyl compounds, such as cyclohexanones, into alkenes with an exocyclic double bond. umass.edu This opened up systematic access to a wide array of cyclohexylidene compounds.
Further advancements came with the development of the Julia olefination in 1973 by Marc Julia and Jean-Marc Paris, and its subsequent modifications like the Julia-Kocienski olefination. researchgate.netorganic-chemistry.orgwikipedia.orgresearchgate.netorganic-chemistry.org These methods, which involve the reaction of phenyl sulfones with carbonyl compounds, offered alternative strategies for the synthesis of alkenes, often with high stereoselectivity. researchgate.netwikipedia.org The development of such powerful synthetic tools was crucial for the exploration of complex molecules containing the cyclohexylidene scaffold.
While specific historical research trajectories for (Z/E)-2-(3,3-Dimethylcyclohexylidene)ethyl Acetate are not extensively documented in readily available literature, the synthesis of the closely related ethyl cyclohexylideneacetate has been described using the phosphonate (B1237965) carbanion procedure, a variant of the Horner-Wadsworth-Emmons reaction, which itself is a modification of the Wittig reaction. orgsyn.org This suggests that the synthetic pathways to this class of compounds have been accessible since the mid-20th century, following the discovery of these key olefination reactions.
Significance of Geometric Isomerism in Ester Chemistry
A defining feature of (Z/E)-2-(3,3-Dimethylcyclohexylidene)ethyl Acetate is its potential for geometric isomerism around the exocyclic double bond. The (Z/E) designation indicates the presence of two possible stereoisomers, which arise from the restricted rotation about this double bond.
In the (Z)-isomer (from the German zusammen, meaning "together"), the highest priority substituents on each carbon of the double bond are on the same side.
In the (E)-isomer (from the German entgegen, meaning "opposite"), the highest priority substituents are on opposite sides.
This stereoisomerism is of paramount importance in ester chemistry as it can significantly influence the physical, chemical, and biological properties of a molecule. Geometric isomers often exhibit different boiling points, melting points, and spectroscopic characteristics. In fields such as fragrance chemistry, the different spatial arrangements of isomers can lead to distinct interactions with olfactory receptors, resulting in different scents. foreverest.org
The ability to selectively synthesize one geometric isomer over the other is a significant challenge and a major focus in modern organic synthesis. The stereochemical outcome of olefination reactions like the Wittig and Julia reactions can often be controlled by modifying the reaction conditions or the structure of the reagents. wikipedia.orgorganic-chemistry.org
Evolution of Academic Research Interests and Paradigms
Academic interest in compounds like (Z/E)-2-(3,3-Dimethylcyclohexylidene)ethyl Acetate is often driven by their potential applications and their utility as building blocks in the synthesis of more complex molecules. The broader class of terpenoids, which are natural products built from isoprene (B109036) units, has been a subject of intense academic and industrial research for over a century. mdpi.commdpi.comnih.govresearchgate.net Many terpenoids and their ester derivatives are valued for their fragrances, flavors, and pharmaceutical properties. nih.govresearchgate.net
The study of terpenoid acetates, in particular, has been a fertile ground for research, with investigations into their biosynthesis, ecological roles, and potential as bioactive compounds. mdpi.comnih.gov The structural similarity of (Z/E)-2-(3,3-Dimethylcyclohexylidene)ethyl Acetate to certain monoterpenoid structures suggests that research into this compound would align with the broader academic interest in terpenoid chemistry.
The paradigm of chemical research has shifted over time from simple isolation and characterization of natural products to the development of sophisticated synthetic methods for their total synthesis and the creation of novel analogs with enhanced properties. foreverest.org The development of stereoselective synthetic methods has been a particularly important trend, allowing for the precise control of molecular architecture, including the geometry of double bonds. This focus on stereoselectivity is highly relevant to compounds like (Z/E)-2-(3,3-Dimethylcyclohexylidene)ethyl Acetate, where the properties of the individual (Z) and (E) isomers may be of distinct interest.
| Property | Value |
| EINECS Number | 308-183-1 |
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| Isomerism | Geometric (Z/E) |
Structure
3D Structure
Properties
CAS No. |
97890-05-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(2E)-2-(3,3-dimethylcyclohexylidene)ethyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-10(13)14-8-6-11-5-4-7-12(2,3)9-11/h6H,4-5,7-9H2,1-3H3/b11-6+ |
InChI Key |
VETKXRAMNAWPAN-IZZDOVSWSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/1\CCCC(C1)(C)C |
Canonical SMILES |
CC(=O)OCC=C1CCCC(C1)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control
Enantioselective and Diastereoselective Synthesis of (Z)-2-(3,3-Dimethylcyclohexylidene)ethyl Acetate (B1210297)
While the target molecule, 2-(3,3-dimethylcyclohexylidene)ethyl acetate, is achiral and thus enantioselective synthesis is not applicable, the diastereoselective synthesis favoring the (Z)-isomer is of significant interest. The (Z)-isomer's synthesis is primarily achieved through stereocontrolled olefination of 3,3-dimethylcyclohexanone (B1346601). The Horner-Wadsworth-Emmons reaction is a key method for achieving Z-selectivity. Using specific phosphonate (B1237965) reagents and reaction conditions, the formation of the (Z)-alkene can be favored.
For example, the reaction of 3,3-dimethylcyclohexanone with a phosphonate ylide, often modified to favor the Z-outcome (e.g., using bis(2,2,2-trifluoroethyl) phosphonates and specific base/solvent systems like sodium bis(trimethylsilyl)amide with 18-crown-6), can yield the corresponding (Z)-ester. Subsequent reduction of the ester to the alcohol, followed by acetylation, would yield the target compound. The direct precursor, (Z)-2-(3,3-dimethylcyclohexylidene)ethanol (also known as Grandlure II), is a well-documented pheromone component. nist.govchemeo.com Its synthesis provides the template for obtaining the corresponding acetate. Oxidation of the (Z)-alcohol using reagents like Dess-Martin periodinane furnishes the (Z)-aldehyde, which can also be a synthon. diva-portal.org
A typical, non-optimized laboratory synthesis might proceed as follows:
HWE Reaction: Reaction of 3,3-dimethylcyclohexanone with triethyl phosphonoacetate and a base like sodium hydride (NaH) tends to produce a mixture of isomers, often favoring the (E)-product due to thermodynamic stability.
Modified HWE for Z-Selectivity: To enhance Z-selectivity, Still-Gennari conditions using electron-withdrawing phosphonates and potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether are employed.
Esterification: The resulting (Z)-acid or ester can be converted to (Z)-2-(3,3-dimethylcyclohexylidene)ethyl acetate through standard esterification or transesterification procedures. Alternatively, reduction of the intermediate ester to the alcohol followed by acetylation with acetyl chloride or acetic anhydride (B1165640) provides the final product.
| Reaction Step | Reagents | Key Outcome |
| Olefination | 3,3-Dimethylcyclohexanone + Still-Gennari modified HWE reagent | Preferential formation of (Z)-alkene |
| Esterification | (Z)-2-(3,3-dimethylcyclohexylidene)ethanol + Acetyl Chloride | (Z)-2-(3,3-dimethylcyclohexylidene)ethyl acetate |
Enantioselective and Diastereoselective Synthesis of (E)-2-(3,3-Dimethylcyclohexylidene)ethyl Acetate
The synthesis of the (E)-isomer is often more straightforward as it is typically the thermodynamically more stable product in standard Wittig or HWE reactions. The reaction between 3,3-dimethylcyclohexanone and a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (B24862) (Ph₃P=CHCO₂Et), reliably yields the (E)-ester as the major product.
The (E)-alcohol is a major male-specific compound identified in the volatiles of the weevil Sternechus subsignatus. researchgate.net The synthesis of this alcohol, and subsequently the acetate, is therefore well-explored.
| Reaction Step | Reagents | Product Ratio (E:Z) | Reference |
| Wittig Reaction | 3,3-Dimethylcyclohexanone + Ph₃P=CHCO₂Et | Predominantly (E) | researchgate.net |
| Oxidation | (E)-2-(3,3-dimethylcyclohexylidene)ethanol + PCC | (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde | researchgate.net |
Following the olefination, the resulting (E)-ester can be directly used or converted to the target acetate via reduction and subsequent acetylation, mirroring the pathway for the (Z)-isomer.
Catalytic Approaches for Targeted Isomer Formation
Modern synthetic chemistry emphasizes catalytic methods to improve efficiency, selectivity, and sustainability.
While specific examples for the synthesis of 2-(3,3-dimethylcyclohexylidene)ethyl acetate using transition metal catalysis are not widely reported, analogous transformations are well-established. Palladium-catalyzed reactions are particularly relevant. For instance, allylic oxidation of a precursor like 1-(carboxymethyl)-3,3-dimethylcyclohexene could potentially be used. More directly, palladium-catalyzed allylic acetoxylation of 1-ethenyl-3,3-dimethylcyclohexene could install the acetate group, although controlling the double bond position and geometry would be a significant challenge. acs.org
A more common application of transition metal catalysis is in the initial coupling steps to build the carbon skeleton. For example, Sonogashira or Heck couplings are used to construct complex indole (B1671886) structures, demonstrating the power of these methods in building substituted ring systems. orgsyn.org These principles could be adapted to form precursors to the target molecule.
Organocatalysis offers a metal-free alternative for stereoselective synthesis. An imine-mediated catalytic approach has been successfully used to synthesize cyclic allylic nitro compounds, which are structural analogs of the target molecule. worktribe.com In a relevant study, the condensation of 2,2-dimethylcyclohexanone (B156460) with nitroethane was catalyzed by diamines like N,N-dimethylethylenediamine. worktribe.com This reaction proceeded with good yield and selectivity for the exocyclic double bond isomer, driven by steric interactions between the catalyst and the substrate's gem-dimethyl group. worktribe.com
This methodology could be adapted to synthesize the target acetate. A potential route involves an organocatalyzed Knoevenagel condensation of 3,3-dimethylcyclohexanone with ethyl cyanoacetate, followed by reduction and functional group manipulation.
| Catalyst Type | Example Catalyst | Target Reaction | Potential Outcome | Reference |
| Diamine | N,N-Diethylethylenediamine | Condensation of ketone with nitroalkane | Selective formation of α,β-unsaturated nitro compound | worktribe.com |
| Acidic Ionic Liquid | [(CH₂)₄SO₃HMIM][HSO₄] | Multi-component reactions | Efficient synthesis of heterocyclic compounds | researchgate.net |
Functional Group Transformations and Derivatization Pathways
The functional groups in 2-(3,3-dimethylcyclohexylidene)ethyl acetate—the ester and the alkene—are amenable to a variety of transformations.
Ester Hydrolysis: The acetate can be readily hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, (E)- or (Z)-2-(3,3-dimethylcyclohexylidene)ethanol. smolecule.com This is a common transformation, as the alcohols themselves are valuable as pheromones or synthetic intermediates. researchgate.netmiun.se
Transesterification: The ethyl acetate can be converted to other esters, such as a methyl ester, by reacting it with another alcohol (e.g., methanol) in the presence of an acid or base catalyst. smolecule.com
Oxidation: The double bond is susceptible to oxidation. Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) would likely yield the corresponding epoxide. Oxidative cleavage of the double bond using ozone (O₃) followed by a reductive workup would yield 3,3-dimethylcyclohexanone and glycolaldehyde.
Reduction: The ester group can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation would reduce the carbon-carbon double bond, yielding 2-(3,3-dimethylcyclohexyl)ethyl acetate.
Green Chemistry Principles in Synthetic Design and Process Intensification
Applying green chemistry principles to the synthesis of fragrance and pheromone compounds like 2-(3,3-dimethylcyclohexylidene)ethyl acetate is an area of increasing importance.
Solvent Selection: Traditional syntheses often use hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). Green chemistry encourages the substitution of these with more environmentally benign alternatives. Ethyl acetate itself is considered a greener solvent. rsc.orgpeptide.com Other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also being adopted for reactions such as solid-phase peptide synthesis and could be applied here. peptide.com Research has shown that solvent choice can significantly impact selectivity; for instance, ethyl acetate was found to be the optimal solvent for an imine-catalyzed nitro-aldol reaction, providing the best selectivity and yield. worktribe.com
Atom Economy: Classical olefination methods like the Wittig reaction suffer from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. The HWE reaction offers a slight improvement as the phosphate (B84403) byproduct is water-soluble and more easily removed. Catalytic approaches, by their nature, offer superior atom economy.
Catalysis: As discussed in section 2.3, employing organocatalysts or reusable transition metal catalysts reduces waste and can lead to milder reaction conditions compared to stoichiometric reagents. researchgate.netresearchgate.net
Sophisticated Spectroscopic Characterization and Analytical Methodologies
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Discrimination
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like terpene acetates. isolution.re.krnih.gov Its high resolving power is crucial for separating complex mixtures and identifying individual components, which is particularly challenging for terpenes due to the prevalence of structural and stereoisomers. isolution.re.kr
Optimization of Chromatographic Conditions for Baseline Separation
The successful separation of isomers of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate (B1210297) is highly dependent on the optimization of GC conditions. The choice of the capillary column is a critical first step. For terpene analysis, both polar and non-polar columns are utilized, with the selection depending on the specific isomers being separated. benchchem.com For instance, chiral columns like those with cyclodextrin-based stationary phases (e.g., Rt-βDEX series) are often employed for the enantiomeric separation of chiral terpenes and their derivatives. gcms.cz
The temperature program is another vital parameter. A typical GC oven temperature program for terpene analysis might start at a lower temperature (e.g., 50-60 °C) and gradually ramp up to a higher temperature (e.g., 230-280 °C). gcms.czncsu.edu This gradient allows for the separation of compounds with a wide range of boiling points. The carrier gas flow rate, typically using helium or hydrogen, also needs to be optimized to ensure sharp and well-resolved peaks. gcms.czncsu.edu For complex samples like essential oils containing various terpene acetates, achieving baseline separation of all isomers can be a significant challenge, often requiring long analysis times. isolution.re.kr
While specific optimized conditions for the baseline separation of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate and its potential isomers are not detailed in publicly available literature, the general principles of terpene analysis suggest that a methodical approach to column selection, temperature programming, and flow rate optimization would be necessary.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry, following gas chromatographic separation, provides invaluable structural information through the analysis of fragmentation patterns. In electron ionization (EI) mode, typically at 70 eV, molecules are fragmented in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. sigmaaldrich.com
For monoterpene esters, the mass spectra can be complex. The molecular ion peak (M+) may be of low intensity or absent altogether, as the molecule readily fragments. researchgate.net Common fragmentation pathways for terpene acetates involve the loss of the acetyl group or the entire acetate moiety. The resulting fragment ions are then characteristic of the terpene skeleton. researchgate.net The interpretation of these fragmentation patterns allows for the confirmation of the compound's structure and can help to differentiate between isomers that may have similar retention times. While a detailed mass spectrum and fragmentation analysis for (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate is not available in the referenced literature, analysis of similar terpene acetates provides a framework for what to expect. researchgate.net
Table 1: General GC-MS Parameters for Terpene Acetate Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Polar (e.g., Carbowax) or Non-polar (e.g., DB-1, DB-5) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 50-60 °C, ramp to 230-280 °C |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
Application of Kovats Retention Indices for Compound Identification
The Kovats Retention Index (KI) is a standardized method for reporting retention times in gas chromatography, which aids in the identification of compounds by comparing experimental values with published data. libretexts.org The index relates the retention time of an analyte to the retention times of n-alkane standards.
For (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate, a Kovats Retention Index has been reported, providing a valuable data point for its identification.
Table 2: Reported Kovats Retention Index for (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate
| Compound | Kovats Index | Column Type | Reference |
|---|
This reported index can be used to tentatively identify the compound in a complex mixture when analyzed under similar chromatographic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural and stereochemical elucidation of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) spectra, the precise connectivity and spatial arrangement of atoms can be determined.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of each nucleus.
While specific, experimentally determined ¹H and ¹³C NMR data for (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate are not available in the public domain, general chemical shift regions for the functional groups present in the molecule can be predicted.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (acetate) | ~2.0 | ~21 |
| -O-CH₂- | ~4.1 | ~60 |
| C=CH (vinylic) | ~5.0-6.0 | ~115-140 |
| C=O (ester carbonyl) | - | ~170 |
| C(CH₃)₂ | ~0.9-1.2 | ~28-35 (CH₃), ~30-40 (C) |
| Cyclohexyl CH₂ | ~1.2-2.5 | ~20-40 |
These predicted values are based on typical chemical shifts for similar structural motifs in other organic molecules.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure and stereochemistry of complex molecules like (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule's framework. unsw.edu.au For the target compound, COSY would be instrumental in tracing the connectivity within the ethyl group and through the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). acs.org This is a powerful tool for assigning carbon signals based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. acs.org This technique is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is vital for determining the stereochemistry, such as the (E)-configuration of the double bond.
While specific 2D NMR studies for (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate have not been found in the reviewed literature, the application of this suite of experiments would be the standard and necessary approach for its complete and unambiguous structural and stereochemical characterization.
Table 4: Mentioned Chemical Compounds
| Compound Name | EINECS Number | CAS Number | Molecular Formula |
|---|---|---|---|
| (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate | 308-183-1 | 97890-04-5 | C₁₂H₂₀O₂ |
| Acetic acid, esters with turpentine-oil myrcene (B1677589) fraction terpene alcs. | 273-868-3 | 69103-01-1 | Not specified |
| (E)-Ethyl 2-(3,3-dimethylcyclohexylidene)-acetate | Not specified | Not specified | C₁₂H₂₀O₂ |
| (E)-2-(3,3-dimethylcyclohexylidene)ethanol | 255-336-2 | 41370-29-0 | C₁₀H₁₈O |
| n-alkanes | Not applicable | Various | Various |
| Helium | Not applicable | 7440-59-7 | He |
| Hydrogen | Not applicable | 1333-74-0 | H₂ |
| Cyclodextrins | Not applicable | Various | Various |
| Terpenes | Not applicable | Various | Various |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
The infrared spectrum of 1,3-dioxane (B1201747) derivatives is characterized by several key absorption bands. docbrown.info The C-O stretching vibrations of the cyclic ether components typically appear in the region of 1140 to 1070 cm⁻¹ and around 940 cm⁻¹. docbrown.info The presence of the phenyl group introduces characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations from the dioxane ring are expected in the 3000-2800 cm⁻¹ and 1480-1365 cm⁻¹ regions, respectively. docbrown.info
Raman spectroscopy provides complementary information. While C=O and O-H stretching vibrations are strong in IR spectra, C-H stretching and aromatic ring modes are often more pronounced in Raman spectra. americanpharmaceuticalreview.com For 4-phenyl-1,3-dioxane (B1205455), the Raman spectrum would be expected to show strong signals for the phenyl ring breathing modes and the C-H stretching vibrations. chemicalbook.com The differences in selection rules for IR and Raman spectroscopy mean that a combined analysis provides a more complete vibrational profile of the molecule. americanpharmaceuticalreview.com
Table 1: Characteristic Vibrational Frequencies for 4-Phenyl-1,3-dioxane Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Aliphatic C-H Bend | 1365 - 1480 | IR |
| C-O-C Asymmetric Stretch (Ether) | 1070 - 1140 | IR |
This table is a representation of expected frequencies based on general data for 1,3-dioxane and phenyl-containing compounds. Specific values for 4-phenyl-1,3-dioxane can be found in dedicated spectral databases. docbrown.infochemicalbook.com
Advanced High-Performance Liquid Chromatography (HPLC) for Separation and Purity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of 4-phenyl-1,3-dioxane. The versatility of HPLC allows for the development of methods tailored to specific analytical challenges, such as separating the compound from impurities or resolving its enantiomers.
Both normal-phase (NP) and reverse-phase (RP) HPLC can be utilized for the analysis of 4-phenyl-1,3-dioxane.
In Normal-Phase HPLC , a polar stationary phase (like silica) is used with a non-polar mobile phase. This mode is particularly effective for separating isomers and is sensitive to the presence of polar functional groups. For 4-phenyl-1,3-dioxane, a mobile phase system such as n-heptane/ethanol (B145695) has been shown to be effective. daicelchiral.com
Reverse-Phase HPLC is the more common mode, employing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. An RP-HPLC method for a related compound, 2,4,6-trimethyl-4-phenyl-1,3-dioxane, uses a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier on a Newcrom R1 column. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com For mass spectrometry (MS) compatibility, the non-volatile acid (phosphoric acid) would be replaced with a volatile alternative like formic acid. sielc.com
Table 2: Example HPLC Methods for Phenyl-1,3-dioxane Analogs
| HPLC Mode | Stationary Phase | Mobile Phase | Application |
|---|---|---|---|
| Normal Phase | Chiralcel OD-H | n-heptane / ethanol (90 / 10) | Enantiomeric Separation of 4-Phenyl-1,3-dioxane daicelchiral.com |
4-Phenyl-1,3-dioxane possesses a chiral center at the C4 position of the dioxane ring, meaning it can exist as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, specialized chiral separation techniques are required to determine enantiomeric purity. Chiral HPLC is the predominant method for this purpose.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Various CSPs based on cellulose (B213188) derivatives, such as Lux Cellulose-3, have been successfully employed for the baseline separation of the enantiomers of 4-phenyl-1,3-dioxane. phenomenex.comugent.be The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like ethanol or isopropanol), is crucial for optimizing the separation. daicelchiral.comscas.co.jp
Table 3: Chiral HPLC Conditions for 4-Phenyl-1,3-dioxane Enantioseparation
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |
|---|---|---|---|
| Lux 5 µm Cellulose-3 phenomenex.com | Not Specified | Not Specified | Not Specified |
| Chiralcel OD-H daicelchiral.com | n-heptane / ethanol (90 / 10) | 1.0 | UV-VIS 254 nm |
Hyphenated Techniques and Emerging Analytical Platforms
To gain more comprehensive information from a single analysis, chromatographic techniques are often "hyphenated" with spectroscopic detectors. This involves coupling the outlet of an HPLC or Gas Chromatography (GC) instrument directly to a spectrometer. ijpsjournal.comsaapjournals.org
For a compound like 4-phenyl-1,3-dioxane, LC-MS (Liquid Chromatography-Mass Spectrometry) is a particularly powerful hyphenated technique. After the HPLC separates the compound from any impurities, the mass spectrometer provides mass-to-charge ratio data, which confirms the molecular weight of the parent compound and can help in identifying unknown impurities by their mass. saapjournals.orgresearchgate.net
Another advanced approach is LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) . While technically more challenging, LC-NMR allows for the acquisition of detailed structural information (¹H and ¹³C NMR spectra) of the separated peaks, which is invaluable for the unambiguous identification of isomers and degradation products. ijpsjournal.com
Furthermore, the development of Stationary Phase Optimized Selectivity Chiral Liquid Chromatography (SOS-CLC) represents an emerging platform. ugent.be This approach uses algorithms to predict the optimal combination of different chiral columns to achieve challenging separations of multi-component chiral mixtures, which could include 4-phenyl-1,3-dioxane in a complex matrix. ugent.be These advanced hyphenated and integrated platforms provide unparalleled specificity and sensitivity for the analytical characterization of complex chemical samples. saapjournals.org
Mechanistic Investigations and Chemical Reactivity Dynamics
Reaction Kinetics and Thermodynamics of Ester Formation and Hydrolysis
The formation of ethyl cyclohexylideneacetate can be achieved through several synthetic routes, with the Wadsworth-Emmons reaction being a prominent example. This reaction involves the condensation of cyclohexanone (B45756) with triethyl phosphonoacetate in the presence of a base like sodium hydride. orgsyn.org The kinetics of this olefination are influenced by factors such as the strength of the base, the reaction temperature, and the solvent used. The reaction is typically driven to completion by the formation of a stable phosphate (B84403) byproduct. orgsyn.org
The hydrolysis of esters, such as ethyl cyclohexylideneacetate, is a well-studied reversible reaction that can be catalyzed by either acids or bases. longdom.orgprexams.com The reaction involves the cleavage of the ester bond to yield cyclohexylideneacetic acid and ethanol (B145695).
Under basic conditions (saponification), the reaction is effectively irreversible as the carboxylate salt is formed. The kinetics of alkaline hydrolysis of esters like ethyl acetate (B1210297) have been shown to follow second-order kinetics, being first order with respect to both the ester and the hydroxide (B78521) ion. uv.esdergipark.org.tr The rate constant for this reaction is temperature-dependent, and the activation energy can be determined using the Arrhenius equation by measuring the rate at different temperatures. prexams.com
Neutral hydrolysis, reacting with water without a catalyst, is also possible but generally much slower. longdom.orglongdom.org The activation energy for neutral hydrolysis is typically higher than for catalyzed hydrolysis, reflecting a higher energy barrier for the uncatalyzed nucleophilic attack of water on the ester's carbonyl carbon. longdom.org
Table 1: Kinetic Parameters for Ester Hydrolysis
| Reaction Condition | Rate Law | Typical Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|---|
| Acid-Catalyzed | Rate = k[Ester][H+] | Varies with acid strength | Lowered by catalyst |
| Base-Catalyzed | Rate = k[Ester][OH-] | ~0.11 L mol⁻¹s⁻¹ (for ethyl acetate at 25°C) uv.es | ~11.56 kcal/mol (for ethyl acetate) uv.es |
| Neutral | Rate = k[Ester] | Significantly lower than catalyzed | Higher than catalyzed |
Note: The data presented for ethyl acetate is illustrative of the general principles applicable to ethyl cyclohexylideneacetate.
Thermodynamically, the hydrolysis of an ester is typically a slightly exothermic process. The position of the equilibrium is governed by the relative concentrations of reactants and products. In aqueous systems, an excess of water can drive the equilibrium towards the hydrolysis products. Conversely, in the esterification reaction, removal of water as it is formed will shift the equilibrium towards the ester product.
Exploration of Stereoisomerization Pathways under Various Conditions
The double bond in ethyl cyclohexylideneacetate is exocyclic to the cyclohexane (B81311) ring, which introduces the possibility of E/Z isomerism if the substituents on the alpha-carbon of the acetate moiety were different. In the case of ethyl cyclohexylideneacetate itself, this form of isomerism is not present.
However, a key stereochemical feature is the potential for isomerization of the exocyclic double bond into an endocyclic position, forming ethyl cyclohex-1-en-1-ylacetate. This isomerization represents a shift from a β,γ-unsaturated ester to an α,β-unsaturated ester. This process can be catalyzed by acids or bases. The driving force for this isomerization is often the formation of a more thermodynamically stable conjugated system where the double bond is in conjugation with the carbonyl group of the ester.
The mechanism for this isomerization under basic conditions involves the abstraction of a proton from the carbon adjacent to the ester group, forming an enolate intermediate. Reprotonation of this intermediate can then occur at the carbon of the cyclohexylidene ring, leading to the migration of the double bond. The ratio of the two isomers at equilibrium is dependent on their relative thermodynamic stabilities.
Pericyclic Reactions and Rearrangements Involving the Cyclohexylidene Moiety
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The cyclohexylidene moiety, particularly in related diene systems, can participate in such reactions. These reactions are characterized by their high stereospecificity and are often predictable by the Woodward-Hoffmann rules. youtube.com
Electrocyclic Reactions: An electrocyclic reaction is an intramolecular pericyclic reaction that involves the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a new ring. msu.edu While ethyl cyclohexylideneacetate itself is not primed for a typical electrocyclic reaction, a related derivative such as 1-vinyl-2-methylenecyclohexane could undergo a 6π-electron electrocyclic ring-closing reaction upon heating to form a bicyclic system. The stereochemistry of the product would be dictated by the conrotatory or disrotatory motion of the termini of the π-system, as predicted by the Woodward-Hoffmann rules. youtube.com
Cycloaddition Reactions: These reactions involve the joining of two separate π-systems to form a new ring. The cyclohexylidene double bond can act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition, if reacted with a suitable diene. The reactivity in such a reaction would be influenced by the electron-withdrawing nature of the adjacent ester group.
Sigmatropic Rearrangements: These are concerted reactions in which a σ-bond migrates across a π-system. msu.edu While less common for the basic structure of ethyl cyclohexylideneacetate, derivatives could be designed to undergo such rearrangements. For example, a Claisen rearrangement could be envisaged in a system where an allyl group is attached to the oxygen of the enol form of a related cyclohexylidene ketone.
Role of Catalysis in Modulating Reaction Selectivity and Efficiency
Catalysis plays a crucial role in controlling the outcome of reactions involving ethyl cyclohexylideneacetate.
Esterification and Hydrolysis: As previously mentioned, both the formation (esterification) and cleavage (hydrolysis) of the ester are significantly accelerated by acid or base catalysts. columbia.edulongdom.org In industrial settings, solid acid catalysts like ion-exchange resins are often employed for esterification to simplify catalyst separation and reduce corrosion issues associated with mineral acids. columbia.edu For hydrolysis, enzymes such as lipases and esterases can offer high chemo- and regioselectivity under mild conditions.
Isomerization: The isomerization of the exocyclic double bond to the endocyclic position is also subject to catalysis. The choice of acid or base catalyst can influence the rate and equilibrium position of this transformation.
Oxidation: Catalytic oxidation of ethyl cyclohexylideneacetate can lead to various products depending on the catalyst and reaction conditions. For instance, noble metal catalysts, such as those containing gold and palladium on a titania support, are effective for the complete oxidation of volatile organic compounds like ethyl acetate to carbon dioxide and water. mdpi.com
Table 2: Catalysts in Reactions of Cyclohexylidene Derivatives
| Reaction Type | Catalyst Type | Example Catalyst | Role of Catalyst |
|---|---|---|---|
| Esterification | Solid Acid | Amberlyst 15 columbia.edu | Protonates the carbonyl, activating it for nucleophilic attack. |
| Hydrolysis | Enzyme | Lipase | Provides an alternative, lower-energy reaction pathway. |
| Isomerization | Base | Sodium Ethoxide | Facilitates enolate formation for double bond migration. |
| Oxidation | Bimetallic | Au-Pd/TiO₂ mdpi.com | Lowers the activation energy for oxidation. |
Solvent Effects on Reaction Rates and Product Distributions
The choice of solvent can have a profound impact on the kinetics and thermodynamics of a reaction. rsc.org This is due to the differential solvation of reactants, transition states, and products.
Polar vs. Aprotic Solvents: For the hydrolysis of esters, the polarity of the solvent plays a significant role. In base-catalyzed hydrolysis, the transition state has a greater charge density than the reactants. Therefore, polar protic solvents, which can stabilize this charged transition state through hydrogen bonding, will accelerate the reaction. In contrast, for certain reactions, aprotic polar solvents might be preferred if the nucleophile is intended to be more "naked" and reactive.
Solvent in Esterification: In Fischer esterification, the reaction produces water. The choice of a solvent that can effectively remove water, for example, by forming an azeotrope during distillation, can drive the reaction towards the product side.
Influence on Isomerization: The equilibrium between the exocyclic and endocyclic isomers can also be influenced by the solvent. A more polar solvent might favor the more polar isomer.
The table below summarizes the general effects of solvent properties on reaction types relevant to ethyl cyclohexylideneacetate.
Table 3: Influence of Solvent Properties on Reaction Outcomes
| Reaction Type | Solvent Property | Effect on Rate/Equilibrium |
|---|---|---|
| Ester Hydrolysis (Sₙ2-like) | Increasing Polarity | Increases rate by stabilizing the charged transition state. |
| Esterification | Water-Azeotroping | Shifts equilibrium towards products by removing water. |
| Double Bond Isomerization | Polarity | Can influence the position of the equilibrium. |
Environmental Presence, Transformation, and Ecological Significance
Detection and Quantification in Environmental Matrices
The presence of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate (B1210297) and its related compounds has been documented in various environmental contexts, primarily as volatile emissions from plants and substances exuded by insects.
Plant Volatiles:
Volatile organic compounds (VOCs) released by plants are crucial for their interaction with the environment. researchgate.net Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are standard for identifying and quantifying these emissions. cotton.org While specific quantitative data for (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate in a wide range of plant species is not extensively documented, related compounds like (E)-(3,3-dimethylcyclohexylidene)acetaldehyde have been identified in the volatile profiles of various plants. For instance, it has been detected in the methanol (B129727) extract of Eucalyptus camaldulensis leaves at a concentration of 5.57%. uliege.be Furthermore, (Z)-2-(3,3-dimethylcyclohexylidene)ethanol was found in the essential oil of an Algerian plant species at a significant concentration of 26.98 ± 5.28 µg/g. researchgate.net The detection of these related aldehydes and alcohols suggests that the corresponding acetate ester, (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate, may also be present in the volatile blends of certain plants, although further research is needed for confirmation and quantification. A study on peach fruit volatiles identified Acetaldehyde (3,3-dimethylcyclohexylidene)-(E)- as a component, noting its use in commercial pheromone formulations. cotton.org
Insect Exuded Substances:
The most significant environmental presence of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate and its analogs is in the context of insect chemical communication. These compounds are often components of aggregation pheromones, particularly in weevils (Coleoptera: Curculionidae). For example, the aggregation pheromone of the pepper weevil, Anthonomus eugenii, contains six male-specific compounds, including (E)-2-(3,3-dimethylcyclohexylidene)ethanol and (E)-(3,3-dimethylcyclohexylidene)acetaldehyde. scholaris.ca Similarly, the pheromone of the strawberry blossom weevil, Anthonomus rubi, includes (Z)-2-(3,3-dimethylcyclohexylidene)ethanol. nih.gov The cranberry weevil, Anthonomus musculus, also emits a blend of male-specific compounds including (Z)- and (E)-(3,3-dimethylcyclohexylidene)acetaldehyde. copernicus.org The detection and quantification of these substances are typically performed by collecting headspace volatiles from the insects and analyzing them using GC-MS. The emission rates of these compounds can be very low, in the nanogram per insect per day range. copernicus.org
Table 1: Detection of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate and Related Compounds in Environmental Matrices
| Compound | Matrix | Species | Concentration/Emission Rate | Reference |
|---|---|---|---|---|
| (E)-(3,3-dimethylcyclohexylidene)acetaldehyde | Plant Volatiles (Leaves) | Eucalyptus camaldulensis | 5.57% of methanol extract | uliege.be |
| (Z)-2-(3,3-dimethylcyclohexylidene)ethanol | Plant Volatiles (Essential Oil) | Algerian plant species | 26.98 ± 5.28 µg/g | researchgate.net |
| Acetaldehyde (3,3-dimethylcyclohexylidene)-(E)- | Plant Volatiles (Fruit) | Peach (Prunus persica) | Detected | cotton.org |
| (E)-2-(3,3-dimethylcyclohexylidene)ethanol | Insect Pheromone | Pepper Weevil (Anthonomus eugenii) | Component of aggregation pheromone | scholaris.ca |
| (E)-(3,3-dimethylcyclohexylidene)acetaldehyde | Insect Pheromone | Pepper Weevil (Anthonomus eugenii) | Component of aggregation pheromone | scholaris.ca |
| (Z)-2-(3,3-dimethylcyclohexylidene)ethanol | Insect Pheromone | Strawberry Blossom Weevil (Anthonomus rubi) | Component of aggregation pheromone | nih.gov |
| (Z)-(3,3-dimethylcyclohexylidene)acetaldehyde | Insect Pheromone | Cranberry Weevil (Anthonomus musculus) | ~1.8 ng/adult/day | copernicus.org |
| (E)-(3,3-dimethylcyclohexylidene)acetaldehyde | Insect Pheromone | Cranberry Weevil (Anthonomus musculus) | ~1.3 ng/adult/day | copernicus.org |
Biotic Transformation Pathways in Microorganisms and Plants
The transformation of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate by living organisms is a key aspect of its environmental fate.
Microorganisms:
While specific studies on the microbial degradation of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate are scarce, general principles of bioremediation suggest that microorganisms are capable of degrading a wide range of organic pollutants. nih.govresearchgate.net The biodegradation of esters often involves enzymatic hydrolysis, breaking the ester bond to form an alcohol and a carboxylic acid. europa.eu In the case of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate, this would yield (E)-2-(3,3-dimethylcyclohexylidene)ethanol and acetic acid. These products could then be further metabolized by microorganisms. For instance, a study on the endophytic fungus Aspergillus oryzae identified the presence of Acetaldehyde, (3,3-dimethylcyclohexylidene)-, (Z)- in its ethyl acetate crude extract, indicating that fungi can produce or modify such compounds. plos.org The ability of microorganisms to form biofilms on surfaces can facilitate the degradation of adsorbed compounds. nih.govmdpi.com
Plants:
Plants possess metabolic pathways to synthesize and transform a vast array of secondary metabolites, including terpenoids and their derivatives. iomcworld.comresearchgate.netnih.gov Terpenoids are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.govnih.gov Esters like (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate are likely formed through the esterification of the corresponding alcohol. Plants can also metabolize these compounds. For example, the degradation of pheromone and plant volatile components by odorant-degrading enzymes has been observed in insects, and similar enzymatic processes may exist in plants. plos.org The glycosylation of volatile terpenes is a known mechanism in plants to increase water solubility and facilitate storage in vacuoles. oup.com It is plausible that (E)-2-(3,3-dimethylcyclohexylidene)ethanol, a potential hydrolysis product, could undergo glycosylation in plant tissues. Further research is needed to elucidate the specific metabolic pathways for (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate in plants.
Abiotic Degradation Mechanisms in Aqueous and Atmospheric Environments
Abiotic processes, such as photolysis and hydrolysis, play a significant role in the degradation of organic compounds in the environment.
Hydrolysis:
The hydrolysis of esters is a well-known chemical reaction that can be influenced by pH and temperature. askfilo.comvaia.comuobabylon.edu.iq In aqueous environments, (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate is susceptible to hydrolysis, which would break the ester linkage to form (E)-2-(3,3-dimethylcyclohexylidene)ethanol and acetic acid. The rate of this reaction would depend on the specific environmental conditions. While the half-life for the hydrolysis of this specific compound has not been reported, studies on other esters, such as ethyl acetate, provide some context. askfilo.comtheic2.orgdoubtnut.com The presence of the bulky cyclohexylidene group may influence the rate of hydrolysis compared to simpler esters.
Photolysis:
Photodegradation, or photolysis, is the breakdown of compounds by light. Unsaturated compounds are often susceptible to photodegradation. scielo.brscielo.br In aquatic environments, direct photolysis can occur if the compound absorbs light in the solar spectrum. Indirect photolysis, mediated by other light-absorbing substances in the water, is also possible. mdpi.com For unsaturated esters, photodegradation can lead to the formation of various smaller molecules. scielo.brscielo.br The double bond in the cyclohexylidene ring of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate makes it a candidate for photodegradation.
Atmospheric Degradation:
In the atmosphere, volatile organic compounds like (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate are subject to degradation by reactive species such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). nih.govcopernicus.orgresearchgate.netconicet.gov.ar The reaction with hydroxyl radicals is often the dominant daytime loss process for unsaturated esters. researchgate.net The presence of a carbon-carbon double bond in the molecule makes it highly reactive towards these atmospheric oxidants. nih.govresearchgate.net The atmospheric lifetime of such compounds is determined by their reaction rates with these oxidants and the concentrations of the oxidants in the atmosphere. copernicus.org For similar unsaturated esters, atmospheric half-lives can be on the order of hours. europa.eu
Role in Chemical Ecology as Semiochemicals or Pheromones in Interspecies Communication
(E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate and its structural relatives are well-established as semiochemicals, specifically as aggregation pheromones in several species of weevils. researchgate.netcabidigitallibrary.org Semiochemicals are chemicals that convey information between organisms. researchgate.net Pheromones are a class of semiochemicals that mediate interactions between individuals of the same species. researchgate.net
The aggregation pheromone of the cotton boll weevil, Anthonomus grandis, is a well-known example and is composed of four components, including (Z)- and (E)-(3,3-dimethylcyclohexylidene)acetaldehyde, which are structurally very similar to the compound of interest. theic2.orgscience.gov These pheromones are typically produced by males and attract both males and females to a location, often a food source or oviposition site. scholaris.caresearchgate.net
The specificity of the pheromone signal can be determined by the precise blend of different components and their relative ratios. copernicus.org In some cases, plant volatiles can act synergistically with the insect-produced pheromone to enhance attraction. researchgate.net The use of these synthetic pheromones is a key component of integrated pest management (IPM) strategies for monitoring and controlling weevil populations. researchgate.netiaea.orgmdpi.com
Table 2: Role of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate and Analogs as Insect Pheromones
| Insect Species | Common Name | Pheromone Component(s) | Function | Reference |
|---|---|---|---|---|
| Anthonomus grandis | Cotton Boll Weevil | (Z)- & (E)-(3,3-dimethylcyclohexylidene)acetaldehyde | Aggregation Pheromone | theic2.orgscience.gov |
| Anthonomus eugenii | Pepper Weevil | (E)-2-(3,3-dimethylcyclohexylidene)ethanol, (E)-(3,3-dimethylcyclohexylidene)acetaldehyde | Aggregation Pheromone | scholaris.ca |
| Anthonomus musculus | Cranberry Weevil | (Z)- & (E)-(3,3-dimethylcyclohexylidene)acetaldehyde | Aggregation Pheromone | copernicus.org |
| Anthonomus rubi | Strawberry Blossom Weevil | (Z)-2-(3,3-dimethylcyclohexylidene)ethanol | Aggregation Pheromone | nih.gov |
| Polygraphus proximus | Four-eyed Fir Bark Beetle | (Z)- & (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde | Aggregation Pheromone | researchgate.net |
Bioavailability and Environmental Mobility Studies
The environmental mobility of a chemical determines its distribution in different environmental compartments such as soil, water, and air.
The mobility of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate in the environment will be influenced by its physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow). As an ester with a relatively large nonpolar cyclohexylidene group, it is expected to have low water solubility and a preference for partitioning into organic matter.
Soil Mobility:
In soil, the sorption of organic compounds to soil organic matter and clay particles is a key process that affects their mobility. nih.govnih.govresearchgate.netecetoc.org Compounds with high sorption potential are less likely to leach into groundwater. The log Kow of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate is likely to be in a range that suggests significant sorption to soil organic carbon. While specific soil adsorption/desorption studies for this compound are not available, research on other fragrance ingredients and terpene-derived compounds can provide some insights. oup.comewg.orgnih.govifrafragrance.org The presence of black carbon and other carbonaceous materials in soil can lead to strong, non-linear sorption, further reducing bioavailability and mobility. nih.gov
Bioavailability:
The bioavailability of a substance refers to the fraction that is available for uptake by organisms. Strong sorption to soil and sediment particles can reduce the bioavailability of organic compounds to soil-dwelling organisms and aquatic life. nih.gov While this can limit the potential for bioaccumulation, it can also reduce the rate of biodegradation, as microorganisms may have limited access to the sorbed chemical. researchgate.netnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Stability of Isomers
No published studies were found that specifically detail quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to determine the electronic structure and relative stability of the (E) and (Z) isomers of 2-(3,3-dimethylcyclohexylidene)ethyl acetate (B1210297). While these calculations are standard in modern computational chemistry for elucidating molecular properties, they have not been applied to this compound in the available literature.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
There are no specific molecular mechanics or molecular dynamics simulation studies focused on the conformational landscape of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate. Such studies would be valuable for understanding the flexibility of the cyclohexylidene ring and the ethyl acetate side chain, as well as identifying the most stable conformers. However, research in this specific area is not present in the scientific literature.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
No computational studies predicting the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) of (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate were identified. The prediction of spectra is a powerful tool for structure verification, but it has not been reported for this compound. Consequently, there is no validation of predicted data against experimental spectra.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties
No QSAR models for non-biological properties, such as chromatographic retention or reactivity, have been developed for (E)-2-(3,3-dimethylcyclohexylidene)ethyl acetate or a series of closely related compounds. QSAR studies require a dataset of molecules with measured properties, and such a dataset does not appear to have been compiled or analyzed for this chemical class in the context of non-biological endpoints.
Applications in Chemical Science and Industrial Technology Excluding Clinical/pharmaceutical
Utilization as Intermediates in Fine Chemical Synthesis
3-(3,4-Dimethoxyphenyl)propanoic acid serves as a crucial intermediate in the synthesis of more complex molecules in the field of fine chemicals. Its stability and reactivity make it a preferred starting material for researchers aiming for efficient organic synthesis pathways. chemimpex.com The presence of both the aromatic ring and the carboxylic acid group allows for a variety of chemical transformations.
One notable application is in the synthesis of 3,3-diarylpropionic acids. For instance, in the presence of a strong acid catalyst like syrupy phosphoric acid, it can react with other aromatic compounds, such as 1,3-dimethoxybenzene, to produce compounds like 3-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propionic acid in nearly quantitative yields at room temperature. journals.co.za This type of reaction highlights its utility in constructing complex carbon skeletons. The compound's structure is also related to cinnamic acid derivatives, which are key precursors in the biosynthesis of many phenylpropanoids. tcichemicals.com Furthermore, its derivatives are explored in the agrochemical sector as precursors for herbicides and pesticides. chemimpex.com
Contributions to Flavor and Fragrance Chemistry as Aroma Constituents
Aromatic compounds are the cornerstone of the flavor and fragrance industry, providing the characteristic scents and tastes for a vast array of consumer products. sigmaaldrich.comscribd.com While 3-(3,4-dimethoxyphenyl)propanoic acid itself is not typically highlighted as a primary aroma chemical, its structural precursors and derivatives play a significant role. It is derived from ferulic acid, a compound widely found in nature and a key precursor in the production of vanillin, one of the most important flavor compounds globally. mdpi.comnih.govresearchgate.net
Role in the Development of Specialty Polymers and Materials
Specialty polymers are a class of materials designed for high performance in demanding environments, exhibiting valuable thermal, mechanical, and chemical properties. taylorfrancis.com The monomers used to create these polymers often possess complex and functionalized structures. 3-(3,4-Dimethoxyphenyl)propanoic acid and its derivatives serve as potential monomers or building blocks in the synthesis of specialty polyesters and other polymers. researchgate.net
For example, vanillic acid, which can be derived from the same biosynthetic pathways as 3-(3,4-dimethoxyphenyl)propanoic acid, is used as a monomer in the creation of polymers. researchgate.net The aromatic core of these molecules can impart rigidity and thermal stability to the resulting polymer backbone, while the functional groups offer sites for cross-linking or further modification. Research in this area explores the creation of novel materials with unique properties, such as biodegradability or enhanced strength, for a variety of applications, including advanced coatings and smart materials. taylorfrancis.com For instance, derivatives of ferulic acid are used as cross-linking agents in the preparation of gels and edible films for the food industry. mdpi.com
Application in Green Solvents Research and Sustainable Chemical Processes
The principles of green chemistry encourage the use of environmentally benign solvents to reduce the environmental impact of chemical processes. whiterose.ac.ukorientjchem.org Research into "green solvents" like deep eutectic solvents (DES), ionic liquids, and supercritical fluids is a major trend in sustainable chemistry. orientjchem.orgnih.gov
Ferulic acid and its derivatives, including dihydroferulic acid, are subjects of interest in this field, particularly in their extraction from natural sources using green solvent systems. mdpi.com For example, natural deep eutectic solvents (NADES) have been successfully used in combination with microwave-assisted extraction to isolate ferulic acid from plant matter, offering a more environmentally friendly alternative to traditional organic solvents. rsc.orgresearchgate.net The solubility and stability of compounds like ferulic acid in these novel solvent systems are key areas of study, aiming to develop more sustainable industrial processes for extracting valuable natural products. mdpi.com
Use as Reference Standards in Chemical Analysis and Quality Control
Accurate and reliable analytical methods are essential for research, development, and quality control across the chemical industry. spirochem.com High-purity chemical compounds, known as reference standards, are required to calibrate instruments, validate analytical methods, and ensure the identity and purity of manufactured substances. sigmaaldrich.comsigmaaldrich.comgreyhoundchrom.com
3-(3,4-Dimethoxyphenyl)propionic acid is commercially available as a high-purity analytical standard. vwr.comcrmlabstandard.comthermofisher.com It is used as a reference material in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). chemimpex.com By using a well-characterized standard, researchers and quality control analysts can reliably identify and quantify the presence of this compound and its close derivatives in various matrices, from natural product extracts to synthetic reaction mixtures. chemimpex.com
Interactive Data Table: Properties of 3-(3,4-Dimethoxyphenyl)propanoic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₄ | thermofisher.combiosynth.com |
| Molecular Weight | 210.23 g/mol | sigmaaldrich.combiosynth.com |
| CAS Number | 2107-70-2 | sigmaaldrich.comvwr.com |
| Einecs Number | 218-288-3 | sigmaaldrich.comvwr.com |
| Melting Point | 96-101 °C | sigmaaldrich.comthermofisher.com |
| Boiling Point | 344 °C | vwr.combiosynth.com |
| Appearance | White to light yellow powder or crystals | tcichemicals.comthermofisher.com |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)propanoic acid | nih.govthermofisher.com |
Future Research Directions and Unexplored Frontiers
Exploration of Novel Biocatalytic Pathways for Synthesis and Derivatization
The selective functionalization and degradation of polychlorinated aromatic compounds present a significant challenge in synthetic organic chemistry. Biocatalysis offers a promising avenue for achieving high selectivity under mild conditions, a stark contrast to traditional chemical methods that often require harsh reagents and yield complex product mixtures. Future research should concentrate on identifying and engineering enzymatic systems capable of acting on the 2,3,4,5-Tetrachlorotoluene scaffold.
Key research initiatives would involve:
Metagenomic Screening: Prospecting diverse environmental niches (e.g., contaminated soils, industrial sediments) for novel microorganisms that possess dehalogenase or oxygenase enzymes active towards chlorinated toluenes.
Enzyme Engineering: Utilizing techniques like directed evolution and site-directed mutagenesis to enhance the activity, selectivity, and stability of known enzymes (e.g., toluene (B28343) dioxygenases, reductive dehalogenases) for the specific chlorine substitution pattern of Einecs 308-183-1.
Pathway Reconstruction: Assembling multi-enzyme cascades in microbial hosts (e.g., Escherichia coli, Pseudomonas putida) to create whole-cell biocatalysts for converting 2,3,4,5-Tetrachlorotoluene into valuable chemical intermediates, such as partially dechlorinated toluenes or chlorinated catechols. These products could serve as precursors for pharmaceuticals, agrochemicals, or specialty polymers.
The table below compares potential biocatalytic systems that could be explored for the transformation of 2,3,4,5-Tetrachlorotoluene.
| Enzyme Class | Catalytic Mechanism | Potential Products | Key Research Challenges |
|---|---|---|---|
| Toluene Dioxygenases (TDOs) | Aerobic dihydroxylation of the aromatic ring | Chlorinated cis-dihydrodiols, catechols | Overcoming substrate inhibition; engineering for activity on highly chlorinated rings. |
| Reductive Dehalogenases (RDases) | Anaerobic removal of chlorine atoms, replaced by hydrogen | Tri-, di-, and monochlorotoluenes | Requires specific electron donors; enzyme specificity for chlorine position is often high and needs to be tailored. |
| Cytochrome P450 Monooxygenases | Oxidative dechlorination or hydroxylation of the methyl group | Chlorinated benzoic acids, chlorobenzyl alcohols | Often requires complex cofactor regeneration systems; low catalytic rates are a common issue. |
| Laccases/Peroxidases | Radical-mediated oxidative polymerization or degradation | Polymeric materials or smaller oxidized fragments | Low specificity; reactions can be difficult to control, leading to a mixture of products. |
Development of Advanced Analytical Platforms for In Situ Monitoring of Reactions
Understanding the kinetics of both the synthesis and degradation of 2,3,4,5-Tetrachlorotoluene requires analytical methods capable of real-time, in situ monitoring. Current standard methods, such as gas chromatography-mass spectrometry (GC-MS), are powerful but rely on discrete, offline sampling, which cannot capture transient intermediates or rapid reaction dynamics.
The development of next-generation analytical platforms is a critical research frontier. This includes:
Fiber-Optic Chemical Sensors: Designing sensors based on techniques like Surface-Enhanced Raman Spectroscopy (SERS) or fluorescence quenching. The fiber tip would be functionalized with molecular receptors or nanoparticles that selectively interact with 2,3,4,5-Tetrachlorotoluene, providing a continuous optical signal proportional to its concentration.
Microfluidic "Lab-on-a-Chip" Systems: Integrating microreactors with miniaturized separation and detection modules (e.g., micro-GC or electrospray ionization mass spectrometry). Such systems would allow for high-throughput screening of reaction conditions or biocatalysts with minimal reagent consumption.
Electrochemical Sensors: Fabricating electrodes modified with catalysts or molecularly imprinted polymers (MIPs) that can selectively oxidize or reduce 2,3,4,5-Tetrachlorotoluene. The resulting electrical current would provide a direct, real-time measurement of its concentration, ideal for process control in industrial or environmental remediation settings.
The following table contrasts current analytical standards with proposed advanced platforms for monitoring this compound.
| Technique | Principle | Status | Projected Limit of Detection (LOD) | Key Advantages for In Situ Use |
|---|---|---|---|---|
| GC-MS | Chromatographic separation followed by mass analysis | Established (Offline) | pg/L - ng/L | High specificity and sensitivity (Gold Standard). |
| Fiber-Optic SERS | Vibrational spectroscopy enhancement on a plasmonic surface | Emerging/Conceptual | µg/L - mg/L | Remote sensing capability, continuous monitoring, no sample preparation. |
| Microfluidic ESI-MS | Miniaturized reaction, separation, and ionization | Developmental | ng/L - µg/L | High throughput, low sample volume, real-time reaction kinetics. |
| Electrochemical MIP Sensor | Selective binding to a polymer on an electrode surface | Research Phase | µg/L | Portability, low cost, rapid response time. |
Integrated Environmental Modeling for Global Distribution and Persistence Predictions
As a member of the persistent organic pollutant (POP) class, understanding the environmental fate of 2,3,4,5-Tetrachlorotoluene is paramount. While general models for POPs exist, their accuracy depends on high-quality, compound-specific input parameters. A significant research gap exists in the experimental determination of the physicochemical properties of this specific isomer and its degradation products.
Future research should focus on an integrated approach:
Precise Parameterization: Conducting rigorous laboratory experiments to measure key properties like vapor pressure, aqueous solubility, octanol-water partition coefficient (Kow), and octanol-air partition coefficient (Koa).
Degradation Rate Studies: Quantifying the rates of abiotic (photolysis) and biotic (microbial) degradation under various environmentally relevant conditions (e.g., different temperatures, pH levels, soil types).
Advanced Fugacity Modeling: Incorporating these high-quality data into multi-compartment fugacity models to predict the partitioning, long-range transport, and persistence of 2,3,4,5-Tetrachlorotoluene in the global environment (air, water, soil, biota). This will allow for more accurate predictions of its potential accumulation in remote ecosystems.
The table below lists critical parameters needed for robust environmental modeling.
| Parameter | Symbol | Significance in Models | Current Data Availability |
|---|---|---|---|
| Octanol-Water Partition Coefficient | Kow | Governs partitioning between water and organic matter/biota. | Estimated; requires experimental validation. |
| Vapor Pressure | P | Determines volatilization from soil and water surfaces. | Estimated; requires experimental validation. |
| Aqueous Solubility | S | Controls concentration in the aqueous phase. | Limited experimental data. |
| Henry's Law Constant | H | Describes air-water partitioning. | Calculated from P/S; highly uncertain. |
| Photodegradation Rate Constant | k_phot | Quantifies removal from the atmosphere and surface waters. | Data Gap. |
| Biodegradation Rate Constant | k_bio | Quantifies removal in soil and sediment. | Data Gap. |
Design of Next-Generation Materials Based on Related Chemical Scaffolds
The unique arrangement of four chlorine atoms and a methyl group on an aromatic ring gives the 2,3,4,5-Tetrachlorotoluene scaffold distinct electronic and steric properties. While the compound itself may not be a direct material, it can serve as a foundational building block or a model for designing advanced materials.
Unexplored frontiers in this area include:
High-Performance Polymers: Using controlled dehalogenation-polymerization reactions (e.g., Suzuki or Stille coupling) on partially dechlorinated derivatives of 2,3,4,5-Tetrachlorotoluene to synthesize novel poly(arylene)s. The high chlorine content could impart desirable properties such as high thermal stability, inherent flame retardancy, and a high refractive index for applications in optical films and advanced coatings.
Functional Monomers: Selectively replacing one or more chlorine atoms with other functional groups (e.g., vinyl, ethynyl, carboxyl) to create bespoke monomers. Polymerization of these monomers could lead to materials with tailored dielectric properties for use in capacitors or as insulating layers in microelectronics.
Liquid Crystals: Exploring the potential of derivatives of the tetrachlorotoluene scaffold to form liquid crystalline phases. The rigid, anisotropic molecular shape is a prerequisite for liquid crystallinity, and careful functionalization could lead to new materials for display technologies or sensors.
Synergistic Research at the Interface of Organic Chemistry, Chemical Ecology, and Materials Science
The most profound discoveries regarding this compound will likely emerge from research that transcends traditional disciplinary boundaries. A synergistic approach is essential for a holistic understanding and innovative application of this compound's chemistry.
Future integrated research programs should combine:
Organic Chemistry & Chemical Ecology: Using advanced synthetic methods to create isotopically labeled standards of 2,3,4,5-Tetrachlorotoluene and its potential metabolites. These standards would be invaluable for chemical ecologists to trace the compound's metabolic pathways in microorganisms and its flow through environmental food webs.
Chemical Ecology & Biocatalysis: Identifying the specific enzymes and genetic pathways from microorganisms that degrade 2,3,4,5-Tetrachlorotoluene (chemical ecology) and then harnessing these systems for green chemistry applications (biocatalysis, Section 8.1).
Organic Chemistry & Materials Science: Applying principles of physical organic chemistry to predict how the substitution pattern of the tetrachlorotoluene scaffold will influence the bulk properties (e.g., thermal, optical, electronic) of a derived polymer. This predictive power would guide synthetic efforts (materials science) toward creating materials with targeted functionalities (Section 8.4).
All Fields & Advanced Analytics: Employing the next-generation in situ analytical platforms (Section 8.2) to provide the real-time data needed to validate reaction mechanisms in organic synthesis, track metabolic transformations in ecological studies, and monitor polymerization processes in materials development.
This integrated vision positions 2,3,4,5-Tetrachlorotoluene not merely as a subject of isolated study, but as a model compound at the nexus of environmental science, synthetic innovation, and materials engineering.
Q & A
Q. What are the established protocols for synthesizing Einecs 308-183-1 with high reproducibility?
To ensure reproducibility, follow a stepwise approach:
- Step 1 : Reference peer-reviewed synthesis routes (e.g., solvent systems, catalysts, temperature ranges) and validate them using controlled batch experiments.
- Step 2 : Characterize intermediates at each stage via NMR and FT-IR to confirm structural integrity .
- Step 3 : Document deviations (e.g., impurity profiles) and adjust protocols using statistical tools like Design of Experiments (DoE) to optimize yield and purity .
Q. How can researchers validate the purity of this compound using advanced analytical techniques?
Combine orthogonal methods:
- Chromatography : Use HPLC with a photodiode array detector to quantify impurities ≥0.1% .
- Spectroscopy : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for structural confirmation .
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and polymorphic stability .
Q. What are the critical factors influencing the stability of this compound under varying experimental conditions?
Conduct accelerated stability studies:
- Variable Testing : Expose samples to pH gradients (2–12), temperatures (4–60°C), and UV light to identify degradation pathways .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard lab conditions .
- Documentation : Report deviations using ICH Q1A guidelines for regulatory alignment .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in published spectral data for this compound?
Adopt a systematic conflict-resolution framework:
- Step 1 : Replicate disputed experiments under identical conditions (solvent, instrument calibration) to isolate procedural variables .
- Step 2 : Perform sensitivity analysis (e.g., Monte Carlo simulations) to quantify uncertainty in spectral interpretations .
- Step 3 : Collaborate with independent labs for blinded validation, ensuring raw data transparency via supplementary files .
Q. What methodologies are recommended for integrating computational modeling with experimental data to predict this compound’s reactivity?
Combine in silico and lab-based approaches:
- Molecular Dynamics (MD) : Simulate reaction pathways using software like Gaussian or GROMACS, cross-referencing with experimental kinetics .
- Machine Learning (ML) : Train models on existing datasets to predict catalytic behavior or solvent effects, then validate via bench experiments .
- Data Sharing : Deposit computational parameters in open-access repositories (e.g., Zenodo) for peer verification .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy studies of this compound?
Apply translational research principles:
- Mechanistic Bridging : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose-response relationships across models .
- Omics Integration : Perform transcriptomic or metabolomic profiling to identify confounding variables (e.g., enzyme induction in vivo) .
- Ethical Reporting : Disclose limitations in generalizability using STREGA or ARRIVE guidelines for animal studies .
Methodological Best Practices
Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies of this compound?
- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC50/LC50 values .
- Error Analysis : Calculate confidence intervals via bootstrapping to account for biological variability .
- Visualization : Use Forest plots or heatmaps to compare outcomes across studies, highlighting outliers for further investigation .
Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?
Follow journal-specific guidelines:
- Raw Data : Include instrument readouts (e.g., NMR FID files, chromatograms) in machine-readable formats (CSV, JCAMP-DX) .
- Metadata : Provide detailed experimental logs (ambient conditions, reagent lot numbers) .
- Code Repositories : Share analysis scripts (Python/R) with version control (GitHub/GitLab) .
Ethical and Reporting Standards
Q. What ethical considerations are critical when publishing contradictory findings on this compound?
- Transparency : Disclose funding sources and potential conflicts of interest using ICMJE criteria .
- Data Integrity : Avoid selective reporting; publish negative results in preprint servers like bioRxiv to mitigate publication bias .
- Peer Review : Engage open peer review platforms (e.g., PCI Chemistry) for post-publication validation .
Q. How can researchers align their work with FAIR (Findable, Accessible, Interoperable, Reusable) principles for this compound data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
